2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione
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Overview
Description
2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its chloromethyl, hydroxy, and dimethoxy functional groups attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the chloromethylation of 1-hydroxy-5,8-dimethoxyanthracene-9,10-dione. This reaction is usually carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 2-(Formyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione.
Reduction: Formation of 2-(Chloromethyl)-1,5,8-trihydroxyanthracene-9,10-dione.
Substitution: Formation of 2-(Aminomethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione or 2-(Thiophenylmethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione.
Scientific Research Applications
2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity. Additionally, the anthraquinone core can intercalate into DNA, disrupting its function and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1-hydroxyanthracene-9,10-dione: Lacks the dimethoxy groups, which may affect its solubility and reactivity.
1-Hydroxy-5,8-dimethoxyanthracene-9,10-dione: Lacks the chloromethyl group, which may reduce its ability to form covalent bonds with proteins.
2-(Bromomethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may alter its reactivity and biological activity.
Uniqueness
2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione is unique due to the presence of both chloromethyl and dimethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
110419-28-8 |
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Molecular Formula |
C17H13ClO5 |
Molecular Weight |
332.7 g/mol |
IUPAC Name |
2-(chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO5/c1-22-10-5-6-11(23-2)14-13(10)16(20)9-4-3-8(7-18)15(19)12(9)17(14)21/h3-6,19H,7H2,1-2H3 |
InChI Key |
LIVLHSZILHIXGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C3=C(C2=O)C=CC(=C3O)CCl |
Origin of Product |
United States |
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